molecular formula C22H17BrO2 B14521269 5-Bromo-2-tert-butyltetraphene-7,12-dione CAS No. 62452-72-6

5-Bromo-2-tert-butyltetraphene-7,12-dione

Cat. No.: B14521269
CAS No.: 62452-72-6
M. Wt: 393.3 g/mol
InChI Key: LHYZQOMJESWPJV-UHFFFAOYSA-N
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Description

5-Bromo-2-tert-butyltetraphene-7,12-dione is a chemical compound with the molecular formula C22H17BrO2 It is a derivative of tetraphene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a tert-butyl group attached to the tetraphene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-tert-butyltetraphene-7,12-dione typically involves the bromination of 2-tert-butyltetraphene-7,12-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-tert-butyltetraphene-7,12-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetraphene derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-2-tert-butyltetraphene-7,12-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.

    Biology: The compound can be used in studies related to its interactions with biological molecules and potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It may find applications in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-tert-butyltetraphene-7,12-dione involves its interactions with molecular targets and pathways within biological systems. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity to specific targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyltetraphene-7,12-dione: Lacks the bromine atom but shares the same tetraphene core and tert-butyl group.

    5-Chloro-2-tert-butyltetraphene-7,12-dione: Similar structure with a chlorine atom instead of bromine.

    5-Bromo-2-methylphenanthrene-9,10-dione: Similar brominated polycyclic aromatic compound with a different core structure.

Uniqueness

5-Bromo-2-tert-butyltetraphene-7,12-dione is unique due to the presence of both the bromine atom and the tert-butyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

62452-72-6

Molecular Formula

C22H17BrO2

Molecular Weight

393.3 g/mol

IUPAC Name

5-bromo-2-tert-butylbenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C22H17BrO2/c1-22(2,3)12-8-9-13-16(10-12)19-17(11-18(13)23)20(24)14-6-4-5-7-15(14)21(19)25/h4-11H,1-3H3

InChI Key

LHYZQOMJESWPJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=CC(=C2C=C1)Br)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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